(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one
Overview
Description
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring fused with a pyrrolidinone moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-2-one and 4-piperidone.
Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic addition reaction. This is achieved by reacting (S)-pyrrolidin-2-one with a suitable nucleophile under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring. This step often requires the use of a strong base and elevated temperatures to facilitate ring closure.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the piperidine ring. This can be achieved through selective oxidation using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated reaction monitoring to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halides, ethers.
Scientific Research Applications
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity and modulating downstream signaling pathways.
Pathways Involved: It can influence neurotransmitter release, receptor activation, and enzyme inhibition, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one: The enantiomer of the compound, with similar but distinct biological activity.
4-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one: Lacks the chiral center, resulting in different reactivity and applications.
3-Hydroxy-1-pyrrolidin-4-YL-piperidin-2-one: A structural isomer with different chemical properties.
Uniqueness
(S)-3-Hydroxy-1-piperidin-4-YL-pyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(3S)-3-hydroxy-1-piperidin-4-ylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-3-6-11(9(8)13)7-1-4-10-5-2-7/h7-8,10,12H,1-6H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUFWKWMUILCMD-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C(=O)[C@H]1O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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